molecular formula C13H10S B14358145 Naphtho[1,2-b]thiophene, 9-methyl CAS No. 94058-79-4

Naphtho[1,2-b]thiophene, 9-methyl

Cat. No.: B14358145
CAS No.: 94058-79-4
M. Wt: 198.29 g/mol
InChI Key: UPFBKAFPXSCNTO-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene, 9-methyl is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀S. This compound is part of the thiophene family, which is known for its five-membered ring containing sulfur. The addition of a naphthalene ring and a methyl group at the 9th position makes this compound unique and interesting for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]thiophene, 9-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]thiophene, 9-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]thiophene, 9-methyl involves its interaction with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-b]thiophene, 9-methyl is unique due to its specific ring fusion and the presence of a methyl group at the 9th position. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry .

Properties

94058-79-4

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

9-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C13H10S/c1-9-3-2-4-10-5-6-11-7-8-14-13(11)12(9)10/h2-8H,1H3

InChI Key

UPFBKAFPXSCNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2SC=C3

Origin of Product

United States

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